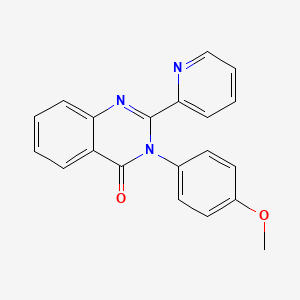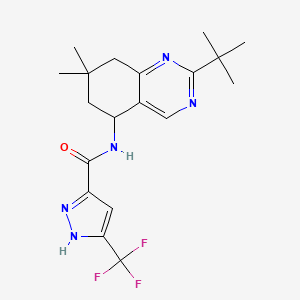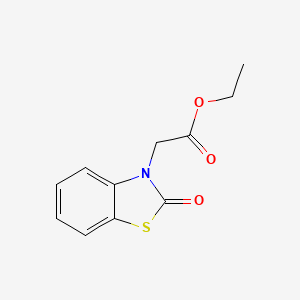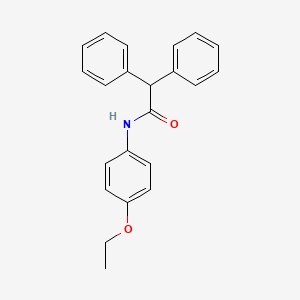
3-(4-methoxyphenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anticancer activities. They also show promise in antihypertensive, antimicrobial, pesticidal, and anti-inflammatory applications, among others (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinones involves several steps, including cyclization reactions and substitutions. A notable method for synthesizing 4(3H)-quinazolinones is through the reaction of amino benzamides and aldehydes via cyclocondensation catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (R. Cheng et al., 2013). This process highlights the versatility of quinazolinones synthesis, enabling the introduction of various substituents to tailor the compound's properties.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of fused benzene and pyrimidine rings. Structural analyses, including X-ray diffraction, reveal that these compounds can exhibit planarity or minimal torsion between the rings, contributing to their interaction with biological targets (Bingbing Liu et al., 2010).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including substitutions and cycloadditions, allowing for functionalization and structural diversification. Their reactivity with different chemical agents enables the synthesis of a wide array of derivatives with enhanced or specific biological activities (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents on the quinazolinone core can affect these properties, which in turn can influence their biological activity and pharmacokinetics (L. Yong, 2005).
Chemical Properties Analysis
Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for their biological function. These properties enable quinazolinones to interact with biological molecules, influencing their mechanism of action in therapeutic applications (G. Naganagowda & A. Petsom, 2011).
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)23-19(18-8-4-5-13-21-18)22-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGQGUGQKLFPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-(2-pyridyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzyloxy)benzyl]-N-ethyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5647976.png)
![N-methyl-2-[5-(methylsulfonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl]-2-oxoethanamine dihydrochloride](/img/structure/B5647982.png)

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5648007.png)


![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)